(5-chloro-2-nitrophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
The compound (5-chloro-2-nitrophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone features a methanone core linked to a dihydroisoquinolinyl scaffold. Key structural elements include:
- 6,7-Dimethoxy substituents on the isoquinoline ring, which enhance electron density and influence binding interactions.
- A 5-chloro-2-nitrophenyl moiety on the ketone, where the nitro and chloro groups may modulate electronic properties and receptor affinity.
Properties
IUPAC Name |
(5-chloro-2-nitrophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O7/c1-33-18-5-7-19(8-6-18)36-15-23-20-14-25(35-3)24(34-2)12-16(20)10-11-28(23)26(30)21-13-17(27)4-9-22(21)29(31)32/h4-9,12-14,23H,10-11,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZUOJSVEONZCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a 5-chloro-2-nitrophenyl moiety linked to a 3,4-dihydroisoquinoline derivative. The presence of methoxy and phenoxy groups suggests possible interactions with biological targets, enhancing its pharmacological profile.
Molecular Formula
- Molecular Formula : C₁₈H₁₈ClN₃O₄
- Molecular Weight : 373.81 g/mol
Research indicates that compounds similar to this structure exhibit various biological activities, including:
- Antimicrobial Activity : The nitrophenyl group is known to enhance the antimicrobial properties of compounds by acting on bacterial cell walls.
- Anticancer Properties : Isoquinoline derivatives have been studied for their ability to inhibit tumor growth through apoptosis induction in cancer cells.
- Neuroprotective Effects : Some studies suggest that isoquinoline derivatives may protect neuronal cells from oxidative stress.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit specific enzymes involved in cancer progression and inflammation. For example:
- Enzyme Inhibition : Compounds with similar structures have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.
- Cell Viability Assays : Cell lines treated with the compound exhibited reduced viability, indicating potential cytotoxic effects against certain cancer types.
Case Studies
-
Antitumor Activity in Breast Cancer Cells
- A study reported that a related isoquinoline derivative significantly reduced cell proliferation in MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
-
Neuroprotective Effects in Neurodegenerative Models
- Research using neuroblastoma cell lines demonstrated that the compound could mitigate oxidative stress-induced apoptosis, suggesting its potential as a neuroprotective agent.
-
Antimicrobial Efficacy
- In a study assessing various nitrophenyl compounds, this compound showed promising activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Summary of Biological Activities
Structure-Activity Relationship (SAR)
| Structural Feature | Biological Activity |
|---|---|
| 5-Chloro Group | Enhances antimicrobial activity |
| 2-Nitro Group | Increases cytotoxicity |
| Methoxy Substituents | Improves solubility and bioavailability |
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to (5-chloro-2-nitrophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone exhibit significant anti-inflammatory effects. For instance, derivatives of isoquinoline have been shown to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. This inhibition can lead to reduced pain and swelling in various inflammatory conditions .
Anticancer Activity
There is emerging evidence supporting the anticancer potential of this compound class. Studies have demonstrated that isoquinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. The mechanism often involves modulation of signaling pathways related to cell proliferation and survival .
Neuropharmacology
Cognitive Enhancers
Compounds similar to (5-chloro-2-nitrophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone have been investigated for their neuroprotective properties. They may enhance cognitive function and memory retention by modulating neurotransmitter systems, particularly those involving acetylcholine and dopamine .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that can be optimized for yield and purity. The structural framework allows for various substitutions that can enhance its pharmacological properties. For example, modifications at the methoxy groups or the nitrophenyl moiety can significantly affect biological activity and selectivity towards specific targets .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The target compound’s analogs differ primarily in substituents on the phenyl ring of the methanone group and the phenoxy-methyl side chain. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Structure-Activity Relationship (SAR) Insights
Substituent Position on Phenyl Ring: The 5-chloro-2-nitrophenyl group in the target compound introduces both electron-withdrawing (NO₂) and hydrophobic (Cl) effects, likely enhancing binding to aromatic pockets in receptors compared to simpler phenyl (Compound 90) or 3-Cl-phenyl (Compound 91) groups . Fluorine substitution (e.g., 2-F-phenyl in ) may improve metabolic stability due to reduced oxidative metabolism.
Phenoxy-Methyl Side Chain: 4-Methoxyphenoxy (target compound) vs. 4-Nitrophenoxy (K407-0241, ): The nitro group may confer redox activity or serve as a hydrogen-bond acceptor, though it could increase toxicity risks.
Synthetic Feasibility :
Physicochemical and Environmental Considerations
- Molecular Weight : The target compound (555 g/mol) exceeds Lipinski’s rule of five threshold (500 g/mol), which may limit oral bioavailability. Analogs with lower weights (e.g., 473.5 g/mol for Compound 90) are more drug-like .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
